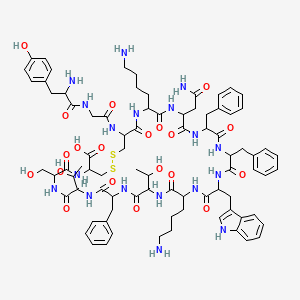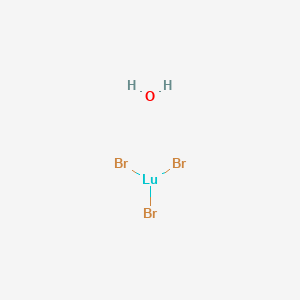
Lutetium(III) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(III) bromide hydrate is a crystalline compound composed of one lutetium atom and three bromine atoms, with water molecules incorporated into its structure. It appears as a white powder at room temperature and is hygroscopic, meaning it readily absorbs moisture from the air . This compound is part of the lanthanide series and is known for its unique chemical properties.
Métodos De Preparación
Lutetium(III) bromide hydrate can be synthesized through several methods. One common approach involves dissolving lutetium(III) oxide or lutetium carbonate in hydrobromic acid. This reaction produces this compound, but the compound cannot be dehydrated without partial hydrolysis . Another method involves the direct reaction of lutetium metal with bromine gas, forming anhydrous lutetium(III) bromide, which can then be hydrated .
Análisis De Reacciones Químicas
Lutetium(III) bromide hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to lutetium metal using strong reducing agents.
Substitution: Lutetium(III) bromide can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Aplicaciones Científicas De Investigación
Lutetium(III) bromide hydrate has several scientific research applications:
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds are explored for their therapeutic applications, including targeted radiotherapy for cancer treatment.
Industry: This compound is used in the production of specialty glasses, ceramics, and phosphors.
Mecanismo De Acción
The mechanism of action of lutetium(III) bromide hydrate involves its interaction with molecular targets and pathways in various applications. In medical diagnostics, the compound’s high atomic number and density make it an effective contrast agent for imaging techniques. In targeted radiotherapy, lutetium-based compounds deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue .
Comparación Con Compuestos Similares
Lutetium(III) bromide hydrate can be compared to other lutetium halides, such as lutetium(III) chloride and lutetium(III) iodide. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and applications. Other similar compounds include:
Lutetium(III) fluoride: Used in the production of laser crystals and specialty glasses.
Lutetium(III) chloride: Employed in various chemical syntheses and as a catalyst.
Lutetium(III) iodide: Utilized in high-temperature applications and as a reagent in organic synthesis.
Propiedades
Fórmula molecular |
Br3H2LuO |
|---|---|
Peso molecular |
432.69 g/mol |
Nombre IUPAC |
tribromolutetium;hydrate |
InChI |
InChI=1S/3BrH.Lu.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Clave InChI |
CLKQGYYGMMYHJS-UHFFFAOYSA-K |
SMILES canónico |
O.Br[Lu](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


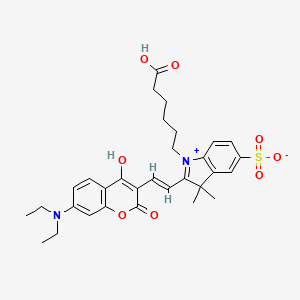
![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
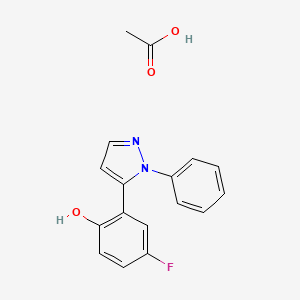
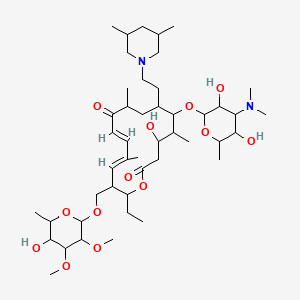
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)



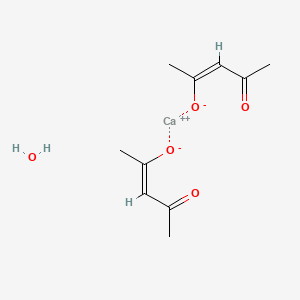
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)

